molecular formula C13H24N2O2 B15228852 tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate

tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate

Cat. No.: B15228852
M. Wt: 240.34 g/mol
InChI Key: DPBDZIRZBHYRRC-UHFFFAOYSA-N
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Description

tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate is a complex organic compound with significant potential in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a cyclopenta[c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopenta[c]pyridine ring: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the cyclic structure allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2-carboxylate
  • tert-Butyl 5-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate

Uniqueness

tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate is unique due to its specific ring structure and the position of the amino group

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 7-amino-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-9-4-5-11(14)10(9)8-15/h9-11H,4-8,14H2,1-3H3

InChI Key

DPBDZIRZBHYRRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCC(C2C1)N

Origin of Product

United States

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